3-Bromo-2,6-dichloro-5-fluoropyridine
Overview
Description
3-Bromo-2,6-dichloro-5-fluoropyridine is a chemical compound with the CAS Number: 152840-66-9 . It has a molecular weight of 244.88 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5HBrCl2FN/c6-2-1-3 (9)5 (8)10-4 (2)7/h1H
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Chemoselective Functionalization
3-Bromo-2,6-dichloro-5-fluoropyridine has been studied for its potential in chemoselective functionalization. For example, the catalytic amination conditions were explored to achieve selective bromide substitution, which is significant for developing specific organic compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Structural Manifolds Creation
This compound plays a role in creating structural manifolds, which are essential in medicinal chemistry. It has been used as an intermediate in the manufacturing process of an industrial pesticide, leading to various substituted pyridines and pyridinecarboxylic acids (Schlosser & Bobbio, 2002).
Synthesis of Disubstituted Fluoropyridines
In the synthesis of disubstituted fluoropyridines, this compound serves as a critical intermediate. Techniques such as the Suzuki reaction have been employed to create various disubstituted fluoropyridines, demonstrating the compound's versatility in synthetic organic chemistry (Sutherland & Gallagher, 2003).
Synthesis of Pentasubstituted Pyridines
This compound is used as an intermediate in the synthesis of pentasubstituted pyridines. These compounds are valuable in medicinal chemistry research due to their potential biological activities (Wu, Porter, Frennesson, & Saulnier, 2022).
Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate
A key application is the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, where this compound is used in a one-step Blaise reaction. This synthesis process is important for large-scale operations in pharmaceutical manufacturing (Choi et al., 2005).
Radiosynthesis in Medical Imaging
This compound is also instrumental in the radiosynthesis of fluoropyridines, which are used in Positron Emission Tomography (PET) imaging. This application demonstrates its importance in medical imaging and diagnostic procedures (Pauton et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are usually less reactive than their chlorinated and brominated analogues .
Mode of Action
It’s known that fluoropyridines can undergo various reactions, including umemoto and balts-schiemann reactions . These reactions involve the interaction of the compound with its targets, leading to changes in the targets’ structure or function .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
These properties would determine the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The action of 3-Bromo-2,6-dichloro-5-fluoropyridine can be influenced by various environmental factors . For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
3-bromo-2,6-dichloro-5-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl2FN/c6-2-1-3(9)5(8)10-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKVAKOCZBDQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566400 | |
Record name | 3-Bromo-2,6-dichloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152840-66-9 | |
Record name | 3-Bromo-2,6-dichloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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